1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole
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Overview
Description
1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,6-dimethylphenoxy group attached to a hexyl chain, which is further connected to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole typically involves the reaction of 2,6-dimethylphenol with 1-bromohexane to form 1-(6-bromohexyl)-2,6-dimethylbenzene. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reactions are carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with saturated bonds.
Substitution: Formation of substituted imidazole derivatives with various functional groups attached to the imidazole ring.
Scientific Research Applications
1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or activating their function. Additionally, the phenoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole can be compared with other similar compounds, such as:
1-[6-(2,6-Dimethylphenoxy)hexyl]piperidine: Similar structure but with a piperidine ring instead of an imidazole ring.
1-[6-(2,6-Dimethylphenoxy)hexyl]piperidinium: A quaternary ammonium salt with a piperidinium ring.
1-[6-(2,6-Dimethylphenoxy)hexyl]-1H-imidazole: A closely related imidazole derivative.
The uniqueness of this compound lies in its specific combination of the imidazole ring and the 2,6-dimethylphenoxyhexyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(2,6-dimethylphenoxy)hexyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-15-8-7-9-16(2)17(15)20-13-6-4-3-5-11-19-12-10-18-14-19/h7-10,12,14H,3-6,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORYRMHSBFXFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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